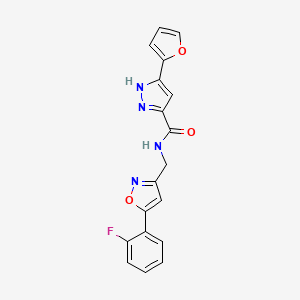

![molecular formula C16H14ClN5O2 B2714121 8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 893367-12-9](/img/structure/B2714121.png)

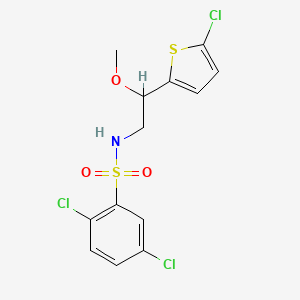

8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazopurinones, such as the one you’re asking about, are a type of heterocyclic compound. These compounds contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, fused to a purinone, which is a type of pyrimidine derivative .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring fused to a purinone. The compound also contains a chlorophenyl group and three methyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. This compound likely has properties typical of imidazopurinones, such as being solid at room temperature and having moderate solubility in water .科学的研究の応用

Antiviral and Antidepressant Applications

The chemical synthesis and evaluation of imidazo[2,1-f]purine derivatives have been explored for their potential antiviral and antidepressant properties. One study focuses on the synthesis of imidazo[1,2-a]-s-triazine nucleosides, a new class of purine analogues, showing moderate activity against rhinovirus at non-toxic dosage levels (S. H. Kim et al., 1978). Another research elaborates on the synthesis of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, identifying compounds with significant serotonin receptor affinity and phosphodiesterase inhibitor activity, showing potential as antidepressants (A. Zagórska et al., 2016).

Anticancer Research

In the realm of anticancer research, derivatives of imidazo[2,1-f]purine have been synthesized and evaluated for their antiproliferative activity on selected cancer cell lines, highlighting the importance of heterocycles in anti-cancer drug discovery. Compound 4, a specific derivative, showed effectiveness against SW480, SW620, and PC3 cancer cell lines, indicating high tumor-targeting selectivity and potential as a scaffold for the development of thymidine phosphorylase inhibitors (A. Zagórska et al., 2021).

Corrosion Inhibition

Research on imidazole derivatives, including 8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, extends to corrosion inhibition. A study involving two imidazole derivatives assessed their adsorption and corrosion inhibition properties for mild steel in sulfuric acid medium, demonstrating high resistance and mixed-type inhibitor behavior. Inhibition efficiency reached up to 96% for one of the derivatives at a specific concentration, underlining the significance of these compounds in corrosion protection applications (M. Ouakki et al., 2019).

作用機序

Target of Action

The primary targets of 8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione are enzymes involved in the folate pathway . These include dihydrofolate reductase (rhDHFR), thymine synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides, which are deeply involved in the one-carbon transfer .

Mode of Action

This compound interacts with its targets by inhibiting their activities . This compound has been shown to have anti-proliferative activities against certain cell lines, including HL60 and HeLa cells . It causes S-phase arrest and induces apoptosis in these cells .

Biochemical Pathways

The compound affects the folate pathway, which is deeply involved in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds without an l-glutamic acid moiety are generally more lipophilic and enter cells through passive diffusion .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of S-phase arrest and apoptosis in certain cell lines . The compound’s effect on lysosomes and mitochondria has been confirmed, indicating that the induction of apoptosis is acting through a lysosome-nonmitochondrial pathway .

Action Environment

The compound’s lipophilic nature suggests that it may be influenced by the lipid composition of the cellular environment .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-(4-chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O2/c1-9-8-21-12-13(19(2)16(24)20(3)14(12)23)18-15(21)22(9)11-6-4-10(17)5-7-11/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQHASMAJVOUCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B2714038.png)

![Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride](/img/structure/B2714039.png)

![(2-(Pyridin-3-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2714041.png)

![3-(3-(4-((benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2714045.png)

![2-Amino-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B2714047.png)

![2-Oxo-2-[4-(piperidin-1-yl)phenyl]acetaldehyde hydrate](/img/no-structure.png)

![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714050.png)

![N-(benzo[b]thiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2714057.png)